Ethyl 2,2-dihydroxyacetate
Description
Ethyl 2,2-dihydroxyacetate: is an organic compound with the molecular formula C4H8O4. It is an ester derived from acetic acid and ethyl alcohol, characterized by the presence of two hydroxyl groups attached to the second carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
ethyl 2,2-dihydroxyacetate |
InChI |
InChI=1S/C4H8O4/c1-2-8-4(7)3(5)6/h3,5-6H,2H2,1H3 |
InChI Key |
ZQEZLOXZUBIDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-dihydroxyacetate can be synthesized through the esterification of acetic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-dihydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of ethyl glycol.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 2,2-dihydroxyacetate, also known as ethyl glyoxylate hydrate, is a chemical compound with diverse applications, particularly in polymer chemistry and organic synthesis . Research indicates its potential in the formation of porous materials and degradable polymers .
Polymer Chemistry
- Polymer Synthesis : Ethyl glyoxylate can be utilized in amine-catalyzed chain polymerization to produce poly(ethyl glyoxylate). This polymerization can be initiated by alcohols or thiols with triethylamine activation, resulting in controllable molecular weights and relatively low dispersities .
- Degradable Polymers : Polyacetals, which can be derived from ethyl glyoxylate, have significant potential as degradable polymers .
- Chain-Capping Stabilization : Benzyl chloroformate can stabilize poly(ethyl glyoxylate) against depolymerization through chain-capping .
Use as a Precursor
- Ethyl Lactate Production: this compound can be synthesized from dihydroxyacetone (DHA), which is then converted into ethyl lactate using eco-friendly Zirconium-based catalysts . Basic zirconium carbonate showed the best performance, with a high conversion rate of dihydroxyacetone to ethyl lactate .
*DHA-based Polymers: Dihydroxyacetone (DHA), from which this compound is derived, can be used to create polymers for a variety of biomedical and consumer uses . These polymers include polycarbonates, poly(acetal carbonate)s, and poly(spiroacetal)s .
Hyaluronan research
*High Molecular Weight Hyaluronan: High molecular weight hyaluronan (HA-HMW) has shown protective effects against toxic substances, such as sodium lauryl sulfate, on corneal cells . Pre-incubation with HA-HMW decreased oxidative stress, apoptosis, and inflammation in in-vitro experiments .
Ethyl Lactate Production from Dihydroxyacetone
In a study, basic zirconium carbonate was used as a catalyst for converting dihydroxyacetone to ethyl lactate, yielding a high conversion rate (85.3%) at 140 °C . The catalyst also demonstrated good thermochemical stability and recyclability .
Hyaluronan use in Corneal Protection
In vitro and in vivo experiments have demonstrated that high-molecular-weight hyaluronan (HA-HMW) protects against sodium lauryl sulfate (SLS)-induced toxic effects on the cornea . In vitro, HA-HMW decreased oxidative stress, apoptosis, and inflammation cytokine production in human corneal epithelial cells. In vivo, SLS-induced cornea injuries were reduced with HA-HMW treatment .
Mechanism of Action
The mechanism of action of ethyl 2,2-dihydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. The ester group can undergo hydrolysis to release acetic acid and ethyl alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Ethyl 2,2-dihydroxyacetate can be compared with other similar compounds such as:
Ethyl diethoxyacetate: Similar in structure but with ethoxy groups instead of hydroxyl groups.
Ethyl glycolate: Contains a single hydroxyl group and is used in similar applications.
Ethyl lactate: Contains a hydroxyl group and a carboxyl group, used as a solvent and in the synthesis of biodegradable polymers.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications.
Biological Activity
Ethyl 2,2-dihydroxyacetate, also known by its chemical name ethyl glycolate, is a compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 627-83-8
The compound features two hydroxyl groups attached to a central carbon atom, which contributes to its reactivity and biological activity.
Antibacterial Activity
Recent studies indicate that this compound exhibits significant antibacterial properties. For instance:
- Inhibition of Gram-positive Bacteria : this compound has shown effective inhibition against various strains of Gram-positive bacteria. A study reported minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- Mechanism of Action : The antibacterial activity is primarily attributed to the compound's ability to disrupt bacterial cell membranes and inhibit cell wall synthesis. This was evidenced by changes in the morphology of treated bacterial cells observed under electron microscopy .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity:
- Effectiveness Against Fungi : The compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with MIC values reported at 20 µg/mL .
- Mode of Action : The antifungal effects are believed to result from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This leads to increased permeability and eventual cell death .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound as an antimicrobial agent demonstrated that it significantly reduced biofilm formation in Staphylococcus aureus. The biofilm reduction was quantified using crystal violet staining, showing a decrease of up to 70% compared to control groups . -
Preclinical Trials :
In preclinical trials assessing the safety profile of this compound, no significant cytotoxic effects were observed in human cell lines at concentrations up to 100 µg/mL. This suggests a favorable safety margin for potential therapeutic applications .
Summary of Biological Activities
| Activity Type | Target Organisms | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15-30 | Disruption of cell membrane |
| Bacillus subtilis | 15-30 | Inhibition of cell wall synthesis | |
| Antifungal | Candida albicans | 20 | Inhibition of ergosterol biosynthesis |
| Aspergillus niger | 20 | Increased membrane permeability |
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Ethyl 2,2-dihydroxyacetate, and how can purity be maximized during purification?
- Methodological Answer : this compound can be synthesized via esterification of glyoxylic acid monohydrate (2,2-dihydroxyacetic acid) with ethanol under acidic catalysis. A reflux setup with sulfuric acid as a catalyst (1% v/v) at 60–70°C for 4–6 hours is recommended, followed by neutralization with sodium bicarbonate . Purification involves recrystallization from ethanol or ethyl acetate to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV lamp for spot detection.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm ester formation. Key signals include the ethoxy group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the dihydroxyacetate backbone (δ 3.8–4.0 ppm for hydroxyl protons, δ 170–175 ppm for carbonyl carbon) .
- IR : Look for ester C=O stretching at 1740–1720 cm and hydroxyl O-H stretching at 3200–3400 cm .
- HPLC : Employ reverse-phase C18 columns with UV detection at 210 nm to assess purity, using acetonitrile/water (70:30) as the mobile phase .
Q. How does this compound behave under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at 2–8°C in airtight containers under nitrogen to minimize moisture absorption and degradation . Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC.
Q. What reaction mechanisms govern the hydrolysis of this compound in aqueous media?
- Methodological Answer : Hydrolysis occurs via nucleophilic acyl substitution. Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack. Under basic conditions, hydroxide ions directly attack the carbonyl carbon. Kinetic studies using pH-stat titration can determine rate constants at different pH levels .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the reaction pathways of this compound in complex systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and intermediates during ester hydrolysis or esterification. Compare computed Gibbs free energy profiles with experimental kinetic data to validate mechanisms. Software like Gaussian or ORCA is recommended .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For example, unexpected splitting may arise from diastereotopic protons or hydrogen bonding. Validate assignments by comparing experimental data with simulated spectra from tools like MestReNova . Statistical tools like principal component analysis (PCA) can identify outliers in large spectral datasets .
Q. What are the degradation pathways of this compound under oxidative stress, and how can they be quantified?
- Methodological Answer : Expose the compound to HO/UV light to simulate oxidative conditions. Track degradation products via LC-MS/MS. Identify major pathways (e.g., radical-mediated cleavage of the ester bond) using electron paramagnetic resonance (EPR) to detect free radicals . Quantify degradation rates using pseudo-first-order kinetics.
Q. How do solvent polarity and proticity influence the stability of this compound?
- Methodological Answer : Conduct solvatochromic studies using Kamlet-Taft parameters. Measure degradation rates in solvents like DMSO (polar aprotic), methanol (polar protic), and hexane (nonpolar). Correlation analysis between solvent polarity and half-life reveals stabilization mechanisms, such as hydrogen bonding in protic solvents .
Q. What experimental designs are optimal for studying enzyme interactions with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
